molecular formula C12H11ClN4OS B2853989 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-73-6

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2853989
CAS No.: 898646-73-6
M. Wt: 294.76
InChI Key: ULUSHOUYFSQITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 343.84 g/mol.

Mechanism of Action

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation. This compound also inhibits the activity of glycogen synthase kinase 3β (GSK3β), which is involved in various signaling pathways, including the Wnt/β-catenin pathway. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorder research, this compound has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of these diseases.

Advantages and Limitations for Lab Experiments

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity, which makes it an ideal tool for studying the function of specific enzymes and signaling pathways. However, this compound also has some limitations. It has a short half-life and low bioavailability, which can limit its effectiveness in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide research. In cancer research, this compound can be further studied for its potential as a therapeutic agent in combination with other chemotherapeutic agents. In inflammation research, this compound can be further studied for its potential as a therapeutic agent in various inflammatory diseases. In neurodegenerative disorder research, this compound can be further studied for its potential as a therapeutic agent in various neurodegenerative diseases. In addition, further studies can be conducted to improve the pharmacokinetic properties of this compound, such as increasing its half-life and bioavailability, and reducing its potential off-target effects.

Synthesis Methods

The synthesis of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide involves the reaction between 2-amino-5-chloropyrimidine and 5-methyl-2-pyridinemethanethiol in the presence of triethylamine and acetic anhydride. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a high yield.

Scientific Research Applications

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorder research, this compound has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of these diseases.

Properties

IUPAC Name

5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-3-4-9(14-5-7)16-11(18)10-8(13)6-15-12(17-10)19-2/h3-6H,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUSHOUYFSQITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.